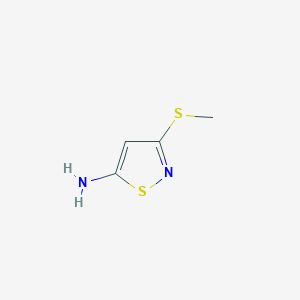
3-(Methylsulfanyl)-1,2-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)isothiazol-5-amine is an organic compound with the molecular formula C4H6N2S2. It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .
Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles
科学的研究の応用
3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used as a biocide in industrial water treatment to control microbial growth and biofouling
作用機序
The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
類似化合物との比較
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Comparison: 3-(Methylthio)isothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isothiazolinones. While compounds like MIT and CMIT are widely used as preservatives, 3-(Methylthio)isothiazol-5-amine’s unique structure allows for specialized applications in scientific research and industrial biocides .
生物活性
3-(Methylsulfanyl)-1,2-thiazol-5-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for its ability to interact with various biological targets, making it a potential candidate for drug development in areas such as anticancer and antimicrobial therapies.
Molecular Structure
- Molecular Formula : C4H6N2S2
- Molecular Weight : 162.23 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Melting Point | 90-92 °C |
| Solubility | Soluble in water |
| Log P | 0.76 |
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives, including this compound. Studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines (MCF-7 and HepG2). The results indicated that:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.5 µM.
- HepG2 Cell Line : The IC50 was found to be around 6.2 µM.
These findings suggest that this compound may inhibit cell proliferation effectively.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of various thiazole compounds:
- The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.
- Fungal strains such as Candida albicans were inhibited at MIC values of 64 µg/mL.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|
| Anticancer | MCF-7 | 5.5 |
| HepG2 | 6.2 | |
| Antibacterial | E. coli | 32 |
| S. aureus | 16 | |
| Antifungal | C. albicans | 64 |
Recent Studies
Recent literature reviews have emphasized the potential of thiazole derivatives in drug discovery:
- A systematic review highlighted the synthesis and biological evaluation of thiazole-based compounds with promising anticancer and antimicrobial activities .
- Another study focused on the design of novel thiazole derivatives targeting specific cancer pathways, showcasing enhanced efficacy compared to existing therapies .
特性
CAS番号 |
67209-07-8 |
|---|---|
分子式 |
C4H6N2S2 |
分子量 |
146.2 g/mol |
IUPAC名 |
3-methylsulfanyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |
InChIキー |
ZUUNBIXYOSJXNQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NSC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















